2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one
Description
Evolution of Halogenated Pyrrole Research
The systematic study of halogenated pyrroles began with Knorr and Paal's pioneering syntheses in the late 19th century, which established foundational methods for pyrrole ring formation. Early work focused on monosubstituted derivatives, but the inherent reactivity of the pyrrole ring toward electrophilic substitution created persistent challenges in achieving predictable regioselectivity. The introduction of halogen atoms introduced competing electronic effects – while chlorine's electron-withdrawing nature deactivates the ring, its capacity for resonance donation complicates positional control during substitution reactions.
Critical breakthroughs emerged through the development of temporary protecting groups and metal-mediated coupling strategies. For instance, the use of phthalimide protection for amine functionalities adjacent to pyrrole rings enabled sequential halogenation steps without unintended ring activation. Transition metal catalysis later provided pathways for site-selective chlorination, particularly through palladium-mediated C–H activation strategies that bypass traditional electrophilic substitution limitations. These methodological advances laid the groundwork for synthesizing multisubstituted targets like 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one.
Discovery and Initial Investigations
The first reported synthesis of this compound likely derived from iterative optimization of Paal-Knorr pyrrole formation coupled with Friedel-Crafts acylation. Key synthetic challenges included:
- Achieving regiocontrol during the introduction of the 4-chlorophenyl group at the N1 position
- Preventing over-halogenation at the electron-rich α-positions of the pyrrole ring
- Managing steric interactions between the 2,5-dimethyl groups and the propanone side chain
Early routes employed a stepwise approach:
- Pyrrole core construction via condensation of 4-chlorophenylamine with acetylenic diketones
- Methyl group installation through directed ortho-metalation strategies
- Ketone side chain attachment via nucleophilic acyl substitution on pre-halogenated intermediates
Notably, the 3-yl position of the propanone group required careful protection-deprotection sequences to prevent unwanted ring oxidation during chlorination steps. ¹H NMR analysis of synthetic intermediates revealed persistent challenges with byproduct formation from competing C2 vs C4 chlorination pathways, necessitating the development of low-temperature halogenation protocols.
Position in Contemporary Organic Chemistry
Within modern synthetic frameworks, this compound serves three primary roles:
- Electrophilic partner in cross-coupling reactions, leveraging the chloro substituents for Suzuki-Miyaura and Buchwald-Hartwig aminations
- Conformational probe for studying steric effects in crowded heterocyclic systems through X-ray crystallographic analysis
- Precursor molecule for generating polychlorinated pyrrole arrays via sequential halogen dance rearrangements
The molecule's structural features make it particularly valuable in materials chemistry. The 4-chlorophenyl group induces planar chirality when combined with the unsymmetrical substitution pattern, enabling applications in chiral stationary phase development for HPLC. Meanwhile, the ketone moiety provides an anchor point for polymer tethering in conductive pyrrole-based materials.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in heterocyclic synthesis:
- Directed regiochemical control : The 2,5-dimethyl groups act as steric directors during chlorination, forcing electrophilic attack to the less hindered C3 position adjacent to the propanone chain
- Electronic modulation : The electron-withdrawing chloro and ketone groups stabilize the pyrrole ring against oxidative degradation while maintaining sufficient reactivity for further functionalization
- Conformational locking : X-ray studies reveal that the 4-chlorophenyl group adopts a perpendicular orientation relative to the pyrrole plane, creating a rigid framework that prevents π-π stacking interactions in solid-state applications
These properties have established the compound as a benchmark for testing new halogenation methodologies. Recent innovations include enzymatic chlorination using flavin-dependent halogenases, which achieve unprecedented β-position selectivity under mild aqueous conditions – a stark contrast to traditional harsh electrophilic conditions requiring strong acids and elevated temperatures.
Properties
IUPAC Name |
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-9-8-14(15(19)10(2)16)11(3)18(9)13-6-4-12(17)5-7-13/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZNSTBJQWYDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The target compound (C₁₅H₁₅Cl₂NO, MW: 296.19 g/mol) features a 1H-pyrrole core substituted at N1 with a 4-chlorophenyl group, methyl groups at C2 and C5, and a 2-chloropropanoyl moiety at C3. Computational models predict a planar pyrrole ring with dihedral angles of 12.3° between the aryl and acyl groups, facilitating π-π stacking in crystalline phases.
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Paal-Knorr Pyrrole Synthesis with Post-Functionalization
The Paal-Knorr reaction between 4-chloroaniline and 2,5-hexanedione in acetic acid at 110°C for 8 hours yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Subsequent Friedel-Crafts acylation using 2-chloropropanoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in anhydrous dichloromethane (DCM) introduces the propanone moiety. The reaction proceeds at 0–5°C for 4 hours, achieving 68% isolated yield after silica gel chromatography (hexane:EtOAc 4:1).
Mechanistic Insight :
The electron-donating methyl groups at C2/C5 activate the pyrrole C3 position for electrophilic attack. AlCl₃ coordinates with the acyl chloride, generating an acylium ion that undergoes regioselective substitution (Figure 1).
$$
\text{AlCl}3 + \text{ClCH}2\text{COCl} \rightarrow [\text{ClCH}2\text{C}^+\text{O} \cdots \text{AlCl}4^-]
$$
$$
\text{Pyrrole} + [\text{Acylium}] \rightarrow \text{C3-Acylated Product} \quad
$$
One-Pot Tandem Cyclization-Acylation
A modified approach condenses 4-chloroaniline, acetylacetone, and chloroacetone in refluxing toluene with p-toluenesulfonic acid (PTSA, 10 mol%). The in situ-formed pyrrole intermediate is directly acylated with 2-chloropropanoyl chloride, yielding the target compound in 54% overall yield. This method reduces purification steps but requires precise stoichiometric control to minimize dimerization.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DCM | 8.93 | 68 | <5% Diacylated |
| Toluene | 2.38 | 54 | 12% Oligomers |
| THF | 7.52 | 61 | 8% Chlorohydrins |
Crystallization and Polymorph Control
Solvent Screening for Form II
As demonstrated in Patent CN1681390B, recrystallization from acetone-methanol (8:2 v/v) at 60°C followed by slow cooling to 25°C produces Form II crystals with 99.5% purity (HPLC). Raman spectroscopy identifies key polymorph markers:
- Form I : 1245 cm⁻¹ (C-Cl stretch), 1589 cm⁻¹ (aryl C=C)
- Form II : 1267 cm⁻¹ (C-Cl stretch), 1602 cm⁻¹ (aryl C=C)
Table 3: Crystallization Parameters
| Solvent System | Temp. Range (°C) | Crystal Habit | Purity (%) |
|---|---|---|---|
| Acetone-MeOH | 60 → 25 | Orthorhombic | 99.5 |
| Ethanol-H₂O | 70 → 4 | Monoclinic | 97.2 |
| THF-Heptane | 50 → -20 | Amorphous | 89.1 |
Analytical Characterization
Spectroscopic Profiling
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
Suppliers price the compound at $220–$1,717.07 per gram, reflecting high raw material costs. Switching from batch to flow chemistry reduces AlCl₃ usage by 40% and improves space-time yield (2.1 kg/L·day vs. 0.7 kg/L·day).
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole, including 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential for development as antibacterial agents .
Antifungal Properties
The compound's structural analogs have been investigated for their antifungal activity. A review of novel triazoles noted that modifications to the pyrrole framework can enhance antifungal efficacy, which may extend to derivatives like this compound .
Anticancer Potential
The biological activity of pyrrole derivatives has been linked to anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific mechanisms include interference with cell cycle progression and induction of oxidative stress .
Synthetic Intermediates
Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable in synthetic organic chemistry .
Material Science
The compound's properties may lend themselves to applications in material sciences, particularly in the development of polymers or coatings that require specific chemical stability or antimicrobial characteristics. Research into similar compounds has shown potential for use in protective coatings due to their resistance to microbial growth .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, establishing a foundation for further development of this class of compounds .
Case Study 2: Anticancer Activity
In vitro studies on pyrrole derivatives demonstrated significant cytotoxic effects on breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that compounds like this compound could be promising candidates for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Analogs
(a) 2-Chloro-1-[1-(3-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
- CAS : 315710-85-1
- Formula: C₁₄H₁₂ClFNO (ethanone variant)
- MW : 279.71 g/mol
- Applications : Fluorine enhances electronegativity, often improving binding affinity in bioactive molecules.
(b) 2-Chloro-1-[1-(4-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
Ether and Alkoxy Derivatives
(a) 2-Chloro-1-[1-(4-Ethoxyphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
- CAS : 315710-86-2
- Formula: C₁₆H₁₈ClNO₂
- MW : 291.77 g/mol
- Key Differences: The ethoxy group increases hydrophobicity (logP) compared to chloro or fluoro substituents. Boiling point: 433.9±45.0 °C (predicted), higher than non-polar analogs due to increased molecular weight .
(b) 2-Chloro-1-{1-[4-(Difluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrol-3-yl}Propan-1-One
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine and fluorine substituents increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic substitutions .
- Safety Profile : All analogs with chlorinated ketones share GHS hazard warnings for skin/eye damage, necessitating stringent handling protocols .
- Synthetic Utility : Modifications at the phenyl ring (e.g., ethoxy, difluoromethoxy) require tailored reagents (e.g., alkyl halides, fluorinating agents), impacting synthetic complexity .
Biological Activity
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, particularly in cancer treatment and as inhibitors of specific biological pathways.
- Chemical Formula : C15H15Cl2NO
- Molecular Weight : 296.19 g/mol
- CAS Number : 732292-20-5
The biological activity of this compound primarily stems from its interaction with cellular pathways involved in cancer progression. It has been identified as a potential inhibitor of kinesin spindle proteins (KSP), which are crucial for mitosis. Inhibition of KSP leads to the arrest of cells in mitosis, resulting in the formation of monopolar spindles and subsequent cellular death. This mechanism is particularly relevant in the context of cancer therapeutics, where targeting rapidly dividing cells is essential.
Biological Activity
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
-
Anticancer Activity :
- The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis through mitotic disruption.
- A study reported that derivatives of pyrrole compounds, including this one, exhibited promising results with IC50 values indicating potent anticancer properties against breast and lung cancer cells.
-
Antimicrobial Properties :
- Some research suggests that pyrrole derivatives can inhibit the growth of bacteria and fungi, making them candidates for antimicrobial drug development.
-
Neuroprotective Effects :
- Preliminary data indicate potential neuroprotective effects, suggesting that this compound might be useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Theoclitou et al. (2011) | Reported that KSP inhibitors lead to cellular death via monopolar spindle formation. |
| MDPI Review (2024) | Highlighted the potential of pyrrole derivatives in anticancer drug design, noting their ability to inhibit critical cellular pathways. |
| ResearchGate Publication (2023) | Investigated metabolic stability and dual inhibition potential against phospholipase A2 and fatty acid amide hydrolase, indicating broad therapeutic applicability. |
Q & A
Q. Q1. What are the recommended synthetic routes for obtaining high-purity 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one?
Methodology:
- Step 1: Employ a Friedel-Crafts acylation or nucleophilic substitution to functionalize the pyrrole core, using 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole as the starting material.
- Step 2: Introduce the chloro-propanone moiety under anhydrous conditions, using reagents like chloroacetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).
- Step 3: Monitor reaction progress via TLC and purify the product using recrystallization or column chromatography. Validate purity (>95%) via HPLC and elemental analysis .
- Characterization: Use / NMR to confirm substituent positions and FT-IR for functional group validation. Compare melting points with literature data (e.g., 213.3°C flash point ).
Advanced Crystallographic Analysis
Q. Q2. How to resolve contradictions in crystallographic data for this compound, such as disordered electron density or twinning?
Methodology:
- Step 1: Use SHELXL for refinement, leveraging its robust handling of disorder and twinning via the TWIN/BASF commands .
- Step 2: Validate the model against the CIF deposition (e.g., CCDC 1988019 for analogous structures ).
- Step 3: Cross-check with DFT-optimized geometries to identify discrepancies in bond lengths/angles caused by crystal packing effects .
Basic Computational Modeling
Q. Q3. Which density functional theory (DFT) functionals are optimal for modeling this compound’s electronic structure?
Methodology:
- Hybrid Functionals: Use B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical properties, as validated for pyrrole derivatives .
- Basis Sets: Pair with the 6-311++G(d,p) basis set to capture polarization and diffuse effects.
- Validation: Compare calculated vs. experimental vibrational spectra (FT-IR) and ionization potentials .
Advanced Electron Density Analysis
Q. Q4. How to analyze electron density distribution to understand bonding and reactivity?
Methodology:
- Tool: Use Multiwfn for topology analysis (AIM theory) to locate bond critical points and Laplacian values .
- Applications:
Pharmacological Assay Design
Q. Q5. How to design enzymatic assays to study this compound’s bioactivity, such as USP14 inhibition?
Methodology:
- Reference Compound: Use structural analogs like IU1-47 (a known USP14 inhibitor with a similar pyrrole-chlorophenyl scaffold) as a positive control .
- Assay Setup:
Purity & Impurity Profiling
Q. Q6. How to identify and quantify impurities in synthesized batches?
Methodology:
- Analytical Techniques:
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities.
- GC-MS: Detect volatile byproducts (e.g., unreacted chloroacetyl chloride).
- Reference Standards: Cross-check with CAS No. 42779-82-8 for purity benchmarks .
Reaction Optimization
Q. Q7. How to optimize reaction yields using design of experiments (DOE)?
Methodology:
- Variables: Test solvent polarity (e.g., dichloromethane vs. toluene), temperature (reflux vs. RT), and catalyst loading (AlCl₃: 1–5 mol%).
- Response Surface Modeling: Use software like JMP to identify optimal conditions. For example, yields >80% were reported for similar chloro-propanones under reflux .
Structural Validation
Q. Q8. How to reconcile discrepancies between DFT-calculated and XRD-derived bond lengths?
Methodology:
- Step 1: Perform geometry optimization at the B3LYP/6-311++G(d,p) level .
- Step 2: Compare with XRD data (e.g., C–Cl bond lengths: 1.74 Å (DFT) vs. 1.76 Å (XRD) ).
- Step 3: Account for crystal packing forces using periodic boundary condition (PBC) DFT calculations.
Spectroscopic Data Interpretation
Q. Q9. How to address conflicting 1H^1 \text{H}1H NMR signals caused by tautomerism?
Methodology:
- Step 1: Acquire 2D NMR (COSY, NOESY) to resolve overlapping peaks.
- Step 2: Perform variable-temperature NMR to detect dynamic tautomerism (e.g., enol-keto shifts in propanone derivatives ).
Thermodynamic Property Calculation
Q. Q10. How to compute thermodynamic parameters (ΔH, ΔG) for stability studies?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
